molecular formula C29H32N4O3S B1683881 Hesperadin CAS No. 422513-13-1

Hesperadin

Cat. No. B1683881
M. Wt: 516.7 g/mol
InChI Key: GLDSKRNGVVYJAB-DQSJHHFOSA-N
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Description

Hesperadin is an Aurora kinase inhibitor . It interacts with both the ATP- and the adjacent hydrophobic binding pocket of Aurora B . It acts as a rapid and reversible inhibitor of Aurora kinase B activity .


Synthesis Analysis

Hesperadin is one of the indolinones that was designed against the ATP-binding site of Aurora kinase . New derivatives of Hesperadin containing an amide group in their structures were synthesized .


Molecular Structure Analysis

Hesperidin, a flavanone, is present in different citrus fruits and possesses a number of biological activities . The chemical structure of Hesperidin consists of hesperetin (methyl eriodictyol) bound to rutinose .


Chemical Reactions Analysis

Flavonoids like Hesperidin are responsible for transition metal chelating such as copper and iron, so that prevent free radicals, interrupting a series of reaction of free radical in enzymatic and non-enzymatic lipid peroxidation .

Scientific Research Applications

Neuroprotection in Intracerebral Hemorrhage

Hesperadin demonstrates neuroprotective properties in intracerebral hemorrhage (ICH) mice models. It operates through the MST4/AKT signaling pathway, reducing brain edema and improving neurological function. Hesperadin's effect on MST and pAKT expressions and its role in reducing autophagy in ICH suggest a potential therapeutic avenue in neurodegenerative disorders (Wu et al., 2020).

Role in Mitotic Kinase Aurora B Inhibition

Hesperadin is identified as an inhibitor of Aurora B, a mitotic kinase. It affects chromosome alignment and segregation by inhibiting Aurora B, suggesting a crucial role in cellular mitosis. This property makes hesperadin significant in cancer research, where abnormal mitosis is a common feature (Hauf et al., 2003).

Anticancer Properties

Research indicates that hesperadin can inhibit cell proliferation in certain cancer cell lines, such as breast and prostate adenocarcinoma. This effect is attributed to Aurora B kinase inhibition, leading to multiple mitotic defects and eventual cell cycle arrest (Ladygina et al., 2005).

Broad-Spectrum Influenza Antiviral

Hesperadin shows potential as a broad-spectrum antiviral against influenza A and B viruses, including oseltamivir-resistant strains. Its mechanism involves delaying the nuclear entry of viral ribonucleoprotein complexes, inhibiting viral RNA transcription, translation, and protein synthesis (Hu et al., 2017).

Potential Against Protozoan Infections

Studies have shown hesperadin's efficacy in inhibiting the proliferation of Trypanosoma brucei and Plasmodium falciparum, suggesting its use in treating protozoan infections. Hesperadin's non-toxicity and high potency against these pathogens highlight its potential as an antiparasitic agent (Patel et al., 2014).

Antitumor Effects of Hesperadin Analogues

Research into hesperadin analogues has shown promising antitumor effects, particularly against HeLa cells. The synthesis of new derivatives and their effectiveness in inhibiting tumor growth further emphasize hesperadin's potential in cancer therapeutics (Shamsipour et al., 2014).

properties

IUPAC Name

N-[2-hydroxy-3-[C-phenyl-N-[4-(piperidin-1-ylmethyl)phenyl]carbonimidoyl]-1H-indol-5-yl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N4O3S/c1-2-37(35,36)32-24-15-16-26-25(19-24)27(29(34)31-26)28(22-9-5-3-6-10-22)30-23-13-11-21(12-14-23)20-33-17-7-4-8-18-33/h3,5-6,9-16,19,31-32,34H,2,4,7-8,17-18,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHIYZMIFPJROG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2C(=NC3=CC=C(C=C3)CN4CCCCC4)C5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00195086
Record name Hesperadin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hesperadin

CAS RN

422513-13-1
Record name Hesperadin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0422513131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hesperadin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HESPERADIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PTR491OS14
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,050
Citations
S Hauf, RW Cole, S LaTerra, C Zimmer… - The Journal of cell …, 2003 - rupress.org
… Hesperadin as an inhibitor of chromosome alignment and segregation. Our data imply that Hesperadin … Mammalian cells treated with Hesperadin enter anaphase in the presence of …
Number of citations: 366 rupress.org
F Sessa, M Mapelli, C Ciferri, C Tarricone, LB Areces… - Molecular cell, 2005 - cell.com
… tification of the orientation of Hesperadin in the Aurora tivity … of Hesperadin sits in the catalytic cleft so that the oxyWe … to the Aurora B by the indolinone Hesperadin by determining …
Number of citations: 450 www.cell.com
J Zhang, R Liang, K Wang, W Zhang, M Zhang, L **… - Circulation, 2022 - Am Heart Assoc
… , we sought to investigate the protection of hesperadin against cardiomyocyte death and cardiac … of human cancer cells were used to evaluate the in vivo antitumor effect of hesperadin. …
Number of citations: 29 www.ahajournals.org
Y Hu, J Zhang, R Musharrafieh, R Hau, C Ma… - International Journal of …, 2017 - mdpi.com
… of hesperadin was not due to its cellular cytotoxicity, we first tested the cellular cytotoxicity of hesperadin … The CC 50 value of hesperadin is 21.3 ± 0.8 µM with a 48 h incubation time (…
Number of citations: 23 www.mdpi.com
N Jetton, KG Rothberg, JG Hubbard… - Molecular …, 2009 - Wiley Online Library
… was also sensitive to Hesperadin (IC 50 of 50 nM). Hesperadin blocked nuclear division and … Molecular models predicted high‐affinity binding of Hesperadin to both conserved and …
Number of citations: 58 onlinelibrary.wiley.com
BJ Morahan, C Abrie, K Al-Hasani, MB Batty… - Communications …, 2020 - nature.com
… with 500 nM hesperadin and sampled every 6 h after hesperadin treatment. a … Hesperadin (Hesperadin, triangles), and similarly treated but washed free of drug after 18 h (Hesperadin …
Number of citations: 15 www.nature.com
Y Zhang, J Wu, Y Fu, R Yu, H Su, Q Zheng, H Wu… - Oncogene, 2022 - nature.com
… induced by Hesperadin, we next investigated whether Hesperadin affected DNA damage. Alkaline comet assays were conducted after treatment of PC cells with Hesperadin for 48 h. …
Number of citations: 7 www.nature.com
L Marek, J Vana, J Svoboda… - The Journal of Organic …, 2021 - ACS Publications
A novel synthetic approach involving an Eschenmoser coupling reaction of substituted 3-bromooxindoles (H, 6-Cl, 6-COOMe, 5-NO 2 ) with two substituted thiobenzanilides in …
Number of citations: 7 pubs.acs.org
X Wu, J Wu, W Hu, Q Wang, H Liu, Z Chu, K Lv… - Behavioural …, 2020 - hindawi.com
Background. The aim of this study was to explore the role of hesperadin in intracerebral hemorrhage (ICH) mice, with the involvement of the mammalian ste20-like kinase 4 (MST4)/AKT …
Number of citations: 10 www.hindawi.com
M Bararjanian, S Hosseinzadeh, S Balalaie… - Tetrahedron, 2011 - Elsevier
Potentially bioactive 3-(anilinoarylmethylene)-2-oxindoles as Hesperadin analogoues have been synthesized via a two-step procedure: (a) an Ugi-4MCR and (b) reaction of the Ugi …
Number of citations: 34 www.sciencedirect.com

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